The synthesis of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol can be achieved through several methods, primarily involving the reaction of 4-methoxybenzyl chloride with methylamine followed by reduction steps.
The molecular structure of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol features a central ethanol moiety with an amino group and a methoxy-substituted benzene ring.
2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol participates in various chemical reactions:
The mechanism of action of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol is primarily linked to its interactions within biological systems:
The physical and chemical properties of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol include:
2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol has several scientific applications:
2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol (systematic IUPAC name: 2-[methyl(4-methoxybenzyl)amino]ethanol) belongs to the N-alkyl-N-arylalkylaminoethanol subclass of amino alcohols. Its molecular framework integrates three key domains:
Table 1: Fundamental Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molar Mass | 195.26 g/mol |
| SMILES Notation | CN(CCO)CC1=CC=C(OC)C=C1 |
| Key Functional Groups | Tertiary amine, benzylic ether, primary alcohol |
| Hydrogen Bond Acceptors | 3 (N, 2O) |
| Hydrogen Bond Donors | 1 (OH) |
The para-methoxy substitution on the benzyl ring significantly influences electron distribution, enhancing the aromatic system's nucleophilicity compared to unsubstituted benzyl analogues. This electron-rich environment facilitates participation in charge-transfer interactions and enhances metabolic stability. The tertiary amine (pKa ~9.5) confers pH-dependent solubility and metal-coordinating ability, while the primary alcohol enables esterification, etherification, or oxidation reactions. The ethylene spacer between nitrogen and oxygen allows for various low-energy conformations, enabling optimal spatial positioning in supramolecular interactions [1] [3] .
Conformational analysis reveals three predominant rotameric states around the CH₂-N bond, stabilized by intramolecular non-bonding interactions. X-ray crystallography of closely related compounds shows that the ethanol moiety often adopts a gauche conformation relative to the benzylic methylene group, minimizing steric interactions. This spatial arrangement facilitates weak intramolecular OH···N hydrogen bonding in apolar environments, influencing solubility and crystallinity [3] [8].
The structural duality of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol enables diverse pharmacological targeting:
Kinase Inhibitor Development: The scaffold serves as a key building block for protein kinase inhibitors due to its capacity to occupy hydrophobic pockets while maintaining water solubility. The benzylmethoxy group mimics tyrosine/phenylalanine residues in ATP-binding sites, while the aminoethanol tail projects toward solvent-accessible regions. Modifications at the ethanol terminus (e.g., esterification with heterocyclic carboxylic acids) have yielded potent inhibitors of tyrosine kinases implicated in oncogenesis [4] .
Neuroprotective Agents: Structural analogues demonstrate significant blood-brain barrier permeability, making this scaffold valuable for central nervous system (CNS) drug discovery. N-ethyl variants with ortho-methoxy substitution (e.g., 2-[ethyl-(2-methoxy-benzyl)-amino]ethanol) exhibit neuroprotective effects in cellular models, potentially through neurotransmitter modulation. The ethanol group enhances solubility of otherwise lipophilic compounds, improving pharmacokinetic profiles .
Table 2: Representative Medicinal Chemistry Applications
| Application | Structural Modification Site | Biological Target |
|---|---|---|
| Kinase Inhibitors | Ethanol terminus | Tyrosine kinases (VEGFR, PDGFR) |
| Neuroprotective Agents | Amino nitrogen (N-alkylation) | Glutamate receptors |
| Antibacterial Compounds | Benzyl ring substitution | Bacterial topoisomerases |
| Antiviral Candidates | Methoxy group replacement | Viral polymerases |
The scaffold's synthetic flexibility enables strategic modifications:
Recent innovations exploit the ethanol group for conjugation with fluorescent tags, creating molecular probes for receptor localization studies. The benzylamine core provides an ideal attachment point for radiolabeling (e.g., with carbon-11 or fluorine-18), enabling positron emission tomography (PET) tracer development for neurodegenerative disorders .
The chemical lineage of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol traces back to mid-20th century developments in sympathomimetic amine research:
1950s-1970s: Early exploration focused on unsubstituted 2-(benzylamino)ethanol derivatives as adrenergic receptor modulators. The discovery that para-hydroxy substitution enhanced CNS activity led to systematic investigation of ether variants, including methoxy derivatives. Viloxazine (a morpholine derivative synthesized from 2-[(2-ethoxyphenoxy)methyl]morpholine) emerged during this period, demonstrating the therapeutic potential of oxygenated benzylaminoethanol architectures as antidepressants with favorable safety profiles [7].
1980s-1990s: Phase-transfer catalysis revolutionized synthesis routes to N-methylated derivatives. The introduction of triethylbenzylammonium chloride catalysts enabled efficient N-alkylation under mild conditions, overcoming previous limitations in selectivity. This period saw the first laboratory-scale production of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol via epichlorohydrin ring-opening strategies, with the compound receiving its dedicated CAS registry (151696-86-5) in 1995 [7].
Table 3: Historical Development Milestones
| Time Period | Key Advancement | Chemical Impact |
|---|---|---|
| 1970s | Viloxazine development | Validated O-substituted benzylaminoethanol CNS activity |
| 1980s | Phase-transfer catalysis adoption | Enabled efficient N-methylation of aminoethanols |
| 1990s | Epichlorohydrin ring-opening methodologies | Scalable synthesis of N-alkylated derivatives |
| 2000s | Transition metal-catalyzed hydrogenation protocols | Stereoselective production of chiral analogues |
The 21st century has witnessed two transformative developments:
Current research focuses on continuous-flow synthesis with immobilized catalysts, achieving >90% yields of high-purity product while minimizing waste. These advances cement 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol's status as a sustainable, synthetically accessible scaffold for pharmaceutical innovation [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: